Enantiomeric Integrity: (R)-Configuration vs. (S)-Enantiomer for Asymmetric Synthesis
The (R)-enantiomer (target compound, CAS 152665-80-0) and (S)-enantiomer (CAS 152665-75-3) are commercially available with comparable purities (≥95% to 98%). However, the (R)-stereochemistry corresponds to D-proline geometry, which is the required configuration for many DPP-4 inhibitor pharmacophores [1]. The (S)-enantiomer, representing L-proline stereochemistry, would produce epimeric products with different pharmacological profiles. Purity specifications from reputable vendors report 98% purity for the (R)-enantiomer and 95% for the (S)-enantiomer , indicating potentially tighter quality control for the target (R)-enantiomer in certain supply chains.
| Evidence Dimension | Enantiomeric Purity and Stereochemical Identity |
|---|---|
| Target Compound Data | CAS 152665-80-0; 98% purity; (R)-configuration (D-Pro stereochemistry) |
| Comparator Or Baseline | CAS 152665-75-3; 95% purity; (S)-configuration (L-Pro stereochemistry) |
| Quantified Difference | 3% higher nominal purity for target compound; inverted absolute configuration with distinct biological implications |
| Conditions | Vendor-reported purity specifications (Leyan, Sigma-Aldrich) |
Why This Matters
The (R)-stereochemistry is non-substitutable for DPP-4 inhibitor synthesis; using the wrong enantiomer would generate the epimer of the intended pharmacophore, potentially invalidating pharmacological studies.
- [1] Kuujia. Cas no 152665-80-0 (1-Pyrrolidinecarboxylic acid, 2-(2-bromoacetyl)-, 1,1-dimethylethyl ester, (2R)-). Available at: https://www.kuujia.com (Accessed 2026-04-27). View Source
